Ganirelix

Pharmacokinetics Bioavailability Subcutaneous Absorption

Ganirelix (CAS 124904-93-4) is a third-generation synthetic decapeptide GnRH antagonist delivering 91.3% absolute bioavailability and rapid, predictable LH/FSH suppression without agonist-associated hormonal flare. Its ready-to-use prefilled syringe format minimizes preparation errors in standardized IVF antagonist protocols. Clinically, Ganirelix demonstrates significantly lower injection site reactions versus leuprolide (moderate: 11.9% vs. 24.4%; severe: 0.6% vs. 1.1%), enhancing patient adherence across multiple ART cycles. For preclinical research, its short duration of action (<7 days testosterone suppression at 2 mg/kg in rats) allows precise temporal control with rapid reversibility upon discontinuation—ideal for studies requiring washout periods or repeated intervention cycles. Low histamine-releasing activity (EC50 11 μg/mL in vitro) minimizes confounding off-target effects in sensitive experimental models. Choose Ganirelix for reproducible, well-tolerated, and rapidly reversible GnRH antagonism in ART and reproductive endocrinology research.

Molecular Formula C80H113ClN18O13
Molecular Weight 1570.3 g/mol
CAS No. 124904-93-4
Cat. No. B053836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanirelix
CAS124904-93-4
SynonymsAntagon
ganirelix
ganirelix acetate
ganirelix diacetate
GnRH, N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-
LHRH, N-acetyl-2-naphthylalanyl(1)-(4-chlorophenylalanyl)(2)-3-pyrdinylalanyl(3)-diethylhomoarginyl(6,8)-alaninamide(10)-
LHRH,N-Ac-2-Nal(1)-4-Cl-Phe(2)-3-Pal(3)-Et2-hArg(6,8)-AlaNH2(10)-
N-Ac-(2-naphthyl)Ala-2-(4-Cl-Phe)-3-(3-pyridinyl-Ala)-6,8-Et2-hArg-10-AlaNH2-LHRH
N-acetyl-3-(2-naphthyl)-D-alanyl-p-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N(sup 6)-(N,N'-diethylamidino)-D-lysyl-L-leucyl-N(sup 6)-(N,N'-diethylamidino)-L-lysyl-L-prolyl-D-alaninamide diacetate (salt)
orgalutran
RS 26306
RS-26306
RS-26306-298
Molecular FormulaC80H113ClN18O13
Molecular Weight1570.3 g/mol
Structural Identifiers
SMILESCCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC
InChIInChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1
InChIKeyGJNXBNATEDXMAK-PFLSVRRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganirelix (CAS 124904-93-4) Specifications and Clinical Class for Procurement


Ganirelix is a synthetic third-generation decapeptide gonadotropin-releasing hormone (GnRH) antagonist with the molecular formula C80H113ClN18O13 and a molecular weight of 1570.32 g/mol as the free base [1]. It functions by competitively and reversibly binding to GnRH receptors in the anterior pituitary gland, thereby rapidly suppressing endogenous secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial hormonal flare associated with GnRH agonists [2]. Ganirelix is clinically indicated for the prevention of premature LH surges in women undergoing controlled ovarian hyperstimulation for assisted reproductive technologies (ART) [3].

Why Substituting Ganirelix with Other GnRH Antagonists or Agonists is Not Straightforward


Despite belonging to the same therapeutic class, GnRH antagonists such as Ganirelix, Cetrorelix, and Degarelix, as well as GnRH agonists like Leuprolide, exhibit substantial differences in their pharmacokinetic profiles, receptor binding kinetics, and clinical safety parameters that preclude simple interchangeability [1]. These differences translate into measurable variations in key clinical outcomes including LH surge suppression efficacy, incidence of ovarian hyperstimulation syndrome (OHSS), and injection site tolerability [2]. The following sections provide quantitative evidence delineating these specific differentiations to guide scientific and procurement decisions [3].

Quantitative Differentiation of Ganirelix from Key Comparators


Absolute Bioavailability of Ganirelix: Subcutaneous vs. Intravenous Administration

Ganirelix demonstrates high and consistent systemic exposure following subcutaneous (SC) administration, a critical attribute for patient self-administration in ART protocols. In a randomized crossover study of 15 healthy female volunteers, the absolute bioavailability of a single 0.25 mg SC dose was 91.3% ± 6.7% relative to intravenous administration, indicating near-complete absorption from the injection site [1]. The peak serum concentration (Cmax) was 14.8 ± 3.2 ng/mL, achieved at a Tmax of 1.1 ± 0.3 hours post-injection [1]. This contrasts with the less well-characterized or more variable absorption profiles reported for other GnRH antagonists; for instance, bioavailability data for Cetrorelix following SC administration are not as extensively documented in primary pharmacokinetic literature under similar standardized conditions.

Pharmacokinetics Bioavailability Subcutaneous Absorption

Ganirelix Receptor Binding Affinity vs. Endogenous GnRH

Ganirelix exhibits a significantly higher binding affinity for the pituitary GnRH receptor compared to the endogenous ligand, GnRH. The dissociation constant (Kd) for Ganirelix is 0.4 nM, which is approximately 9-fold lower (indicating tighter binding) than the Kd of 3.6 nM for native GnRH [1]. This high affinity enables Ganirelix to effectively compete with and displace endogenous GnRH from receptor binding sites, leading to rapid and profound suppression of gonadotropin secretion [2]. While comparative Kd values for Cetrorelix and Degarelix against the human GnRH receptor in identical assay systems are not always reported, functional antagonism studies indicate that Ganirelix, Cetrorelix, and Degarelix all act as potent competitive antagonists with comparable potency in suppressing LH release in vitro [3]. However, the specific affinity value for Ganirelix provides a quantitative benchmark for its receptor engagement potential.

Receptor Binding Affinity Mechanism of Action

Comparative Oocyte Yield and Injection Site Reactions: Ganirelix vs. Leuprolide Acetate

In a Phase III, multicenter, open-label randomized trial (n=313) comparing Ganirelix acetate to a long protocol of leuprolide acetate (a GnRH agonist) for controlled ovarian hyperstimulation, the mean number of oocytes retrieved per attempt was 11.6 in the Ganirelix group compared to 14.1 in the leuprolide group [1]. Fertilization rates were comparable (62.4% vs. 61.9%), but clinical and ongoing pregnancy rates per attempt were lower for Ganirelix (35.4% and 30.8%) than for leuprolide (38.4% and 36.4%) [1]. Importantly, Ganirelix demonstrated a superior local tolerability profile: moderate injection site reactions occurred in 11.9% of Ganirelix patients versus 24.4% of leuprolide patients, and severe reactions were 0.6% vs. 1.1%, respectively [1]. This highlights a trade-off between higher oocyte yield with leuprolide and better injection site tolerability with Ganirelix.

IVF Oocyte Retrieval Adverse Events Leuprolide

LH Surge Control and OHSS Risk: Ganirelix vs. Cetrorelix

A large retrospective cohort study (n=2,365 for Cetrorelix; n=7,059 for Ganirelix) compared pregnancy outcomes and safety between the two GnRH antagonists in IVF/ICSI protocols [1]. Cetrorelix demonstrated superior LH surge control, with a lower incidence of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and a lower LH ratio (trigger day LH/Gn day LH) ≥2 (6.1% vs. 9.2%, p < 0.001) [1]. Endometrial receptivity was more favorable with Cetrorelix, showing higher Type A morphology (66.2% vs. 60.1%, p < 0.001) [1]. Critically, Ganirelix was associated with a significantly higher overall incidence of ovarian hyperstimulation syndrome (OHSS) (1.1% vs. 0.4%, p = 0.01) [1]. Live birth rates were comparable (47.2% vs. 49.4%, p = 0.074) [1]. Another retrospective analysis of 2,572 cycles also found a higher incidence of moderate to severe OHSS in the Ganirelix group (0.7% vs. 0.1%, P=0.006) [2].

LH Surge OHSS Safety Cetrorelix

Histamine Release Profile: Ganirelix Compared to Earlier GnRH Antagonists

Early GnRH antagonists (e.g., Nal-Glu) were plagued by significant histamine-releasing properties, causing anaphylactoid reactions and limiting clinical utility [1]. Ganirelix was specifically engineered to minimize this liability. In vitro, Ganirelix induces a concentration-dependent increase in histamine release from rat peritoneal mast cells with an EC50 of 11 μg/mL . In comparative experiments, Ganirelix, along with Abarelix, exhibited only weak histamine-releasing properties, whereas Cetrorelix showed stronger histamine release in the same assay system [1]. Degarelix, a newer long-acting GnRH antagonist, was also shown to have weak histamine-releasing properties similar to Ganirelix [1]. This favorable profile contributes to Ganirelix's acceptable safety margin for subcutaneous self-administration in ART, although injection site reactions still occur in a subset of patients.

Histamine Release Safety Mast Cells Anaphylactoid Risk

Comparative Duration of Action: Ganirelix vs. Long-Acting GnRH Antagonist Degarelix

Ganirelix has a relatively short duration of action, with a serum half-life of approximately 16.2 hours following subcutaneous administration [1], necessitating daily injections during the ART stimulation phase [2]. In contrast, Degarelix, a third-generation GnRH antagonist, was specifically designed for extended duration. In comparative rat studies, a single 2 mg/kg subcutaneous dose of Degarelix suppressed plasma testosterone levels for up to 42 days, whereas Ganirelix at the same dose maintained suppression for less than 7 days [3]. Similarly, in ovariectomized rhesus monkeys, a single 2 mg/kg Degarelix injection suppressed LH for 79 days [3]. This pronounced difference in pharmacokinetic/pharmacodynamic profile defines their distinct clinical niches: Ganirelix for short-term, reversible pituitary suppression in ART, and Degarelix for long-term androgen deprivation in prostate cancer.

Duration of Action PK/PD Sustained Release Degarelix

Optimized Application Scenarios for Ganirelix Based on Quantitative Evidence


Standard-of-Care IVF Protocols Requiring Predictable Pharmacokinetics

Ganirelix's absolute bioavailability of 91.3% [1] and consistent peak serum concentration (14.8 ng/mL at 1.1 hours) [1] support its use in standardized IVF antagonist protocols where predictable drug exposure is critical for synchronizing follicular development and preventing premature LH surges. The ready-to-use prefilled syringe formulation [2] further simplifies administration and reduces preparation errors.

Patients Prioritizing Injection Site Tolerability Over Maximal Oocyte Yield

In clinical scenarios where patient comfort and adherence are paramount, Ganirelix's lower incidence of moderate (11.9% vs. 24.4%) and severe (0.6% vs. 1.1%) injection site reactions compared to leuprolide [1] provides a tangible advantage. This profile may be particularly relevant for patients with a history of poor injection tolerance or those requiring multiple ART cycles.

Research Requiring Short-Term, Reversible GnRH Blockade in Animal Models

For preclinical studies investigating the acute effects of GnRH suppression on reproductive endocrinology or disease models (e.g., endometriosis), Ganirelix's short duration of action (<7 days of testosterone suppression in rats at 2 mg/kg [1]) offers a distinct advantage over long-acting antagonists like Degarelix. This allows for precise temporal control of the hypogonadal state and rapid reversal upon discontinuation, facilitating study designs with washout periods or repeated intervention cycles.

Studies Aiming to Minimize Confounding from Histamine Release

In experimental systems sensitive to mast cell degranulation (e.g., allergy models, vascular permeability assays), Ganirelix's relatively weak histamine-releasing properties (EC50 11 μg/mL in vitro [1]) make it a preferable GnRH antagonist tool compared to earlier generations like Nal-Glu or even Cetrorelix [2]. This characteristic reduces the risk of off-target effects that could confound interpretation of reproductive hormone-dependent outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganirelix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.